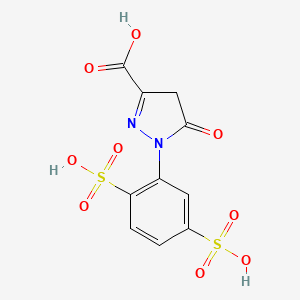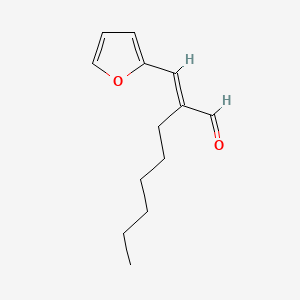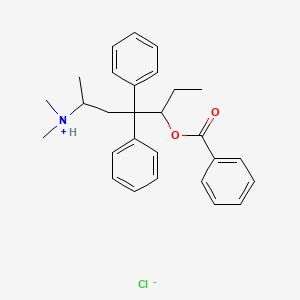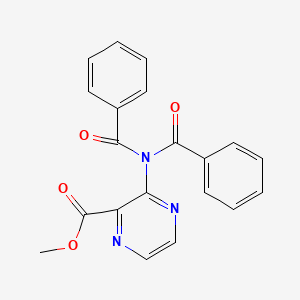
Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate is a quaternary ammonium compound with the molecular formula C44H58N2.2Br.1/2H2O This compound is known for its unique structure, which includes two 9-fluorenyl groups attached to a decamethylene chain via diethylammonium groups
Méthodes De Préparation
The synthesis of Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate involves several steps. One common method includes the reaction of 9-fluorenylmethyl chloride with diethylamine to form diethyl-(9-fluorenyl)methylamine. This intermediate is then reacted with decamethylene dibromide under specific conditions to yield the final product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the quaternary ammonium salt.
Analyse Des Réactions Chimiques
Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Applications De Recherche Scientifique
Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate involves its interaction with microbial cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis . This action is particularly effective against fungi and bacteria, making it a potent antimicrobial agent.
Comparaison Avec Des Composés Similaires
Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate can be compared with other quaternary ammonium compounds such as:
Hexadecyltrimethylammonium bromide (CTAB): Similar in its cationic nature and antimicrobial properties, but differs in its alkyl chain length and specific applications.
Dioctadecyldimethylammonium bromide (DODAB): Another quaternary ammonium compound with similar antimicrobial effects but different structural characteristics.
The uniqueness of this compound lies in its dual 9-fluorenyl groups, which enhance its stability and effectiveness as an antimicrobial agent .
Propriétés
Numéro CAS |
63957-46-0 |
|---|---|
Formule moléculaire |
C44H58Br2N2 |
Poids moléculaire |
774.8 g/mol |
Nom IUPAC |
10-[diethyl(9H-fluoren-9-yl)azaniumyl]decyl-diethyl-(9H-fluoren-9-yl)azanium;dibromide |
InChI |
InChI=1S/C44H58N2.2BrH/c1-5-45(6-2,43-39-29-19-15-25-35(39)36-26-16-20-30-40(36)43)33-23-13-11-9-10-12-14-24-34-46(7-3,8-4)44-41-31-21-17-27-37(41)38-28-18-22-32-42(38)44;;/h15-22,25-32,43-44H,5-14,23-24,33-34H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
BNXDKTBMUIPKNM-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](CC)(CCCCCCCCCC[N+](CC)(CC)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)






![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)


![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)

